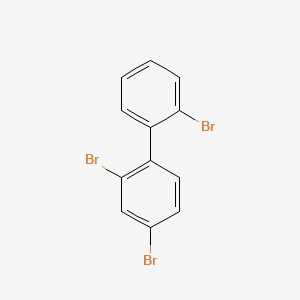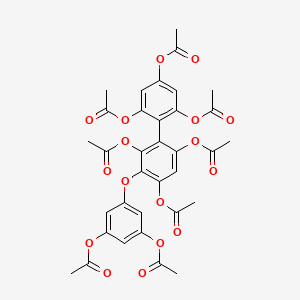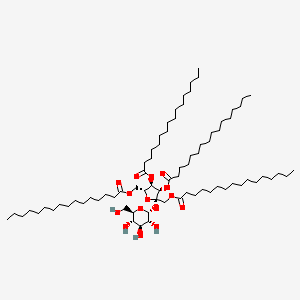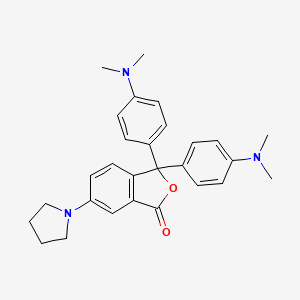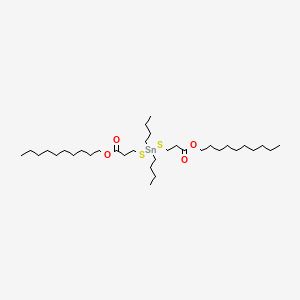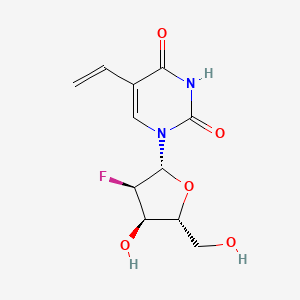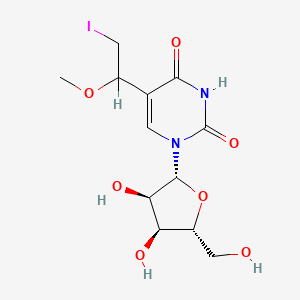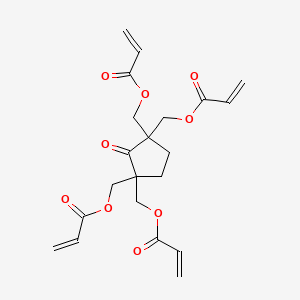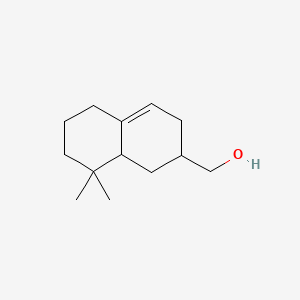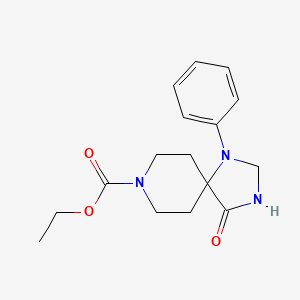
Cyclohexane-1,4-dicarboxylic acid;hexane-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane-1,4-dicarboxylic acid and hexane-1,6-diamine are two distinct chemical compounds that can be combined to form a polymer. Cyclohexane-1,4-dicarboxylic acid is an organic compound with the formula C₆H₁₀(CO₂H)₂. It is a dicarboxylic acid with carboxyl groups attached to the cyclohexane ring at the 1 and 4 positions. Hexane-1,6-diamine, also known as hexamethylenediamine, is an organic compound with the formula C₆H₁₄N₂. It is a diamine with amino groups attached to the terminal carbons of a hexane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Cyclohexane-1,4-dicarboxylic acid
Hydrogenation of Terephthalic Acid: Cyclohexane-1,4-dicarboxylic acid can be synthesized by hydrogenating terephthalic acid.
Oxidation of Cyclohexane: Another method involves the oxidation of cyclohexane using oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) to form cyclohexane-1,4-dicarboxylic acid.
-
Hexane-1,6-diamine
Industrial Production Methods
Cyclohexane-1,4-dicarboxylic acid: Industrially, cyclohexane-1,4-dicarboxylic acid is produced by the catalytic hydrogenation of terephthalic acid.
Hexane-1,6-diamine: Industrial production of hexane-1,6-diamine involves the hydrogenation of adiponitrile using a nickel catalyst under high pressure and temperature.
Analyse Chemischer Reaktionen
Types of Reactions
-
Cyclohexane-1,4-dicarboxylic acid
Oxidation: Cyclohexane-1,4-dicarboxylic acid can undergo oxidation reactions to form cyclohexane-1,4-dione.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Amidation: It can react with amines to form amides.
-
Hexane-1,6-diamine
Acylation: Hexane-1,6-diamine can undergo acylation reactions with acyl chlorides or anhydrides to form amides.
Alkylation: It can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃).
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Amidation: Amines, heat.
Acylation: Acyl chlorides, anhydrides.
Alkylation: Alkyl halides.
Major Products Formed
Cyclohexane-1,4-dicarboxylic acid: Cyclohexane-1,4-dione, esters, amides.
Hexane-1,6-diamine: Amides, secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Cyclohexane-1,4-dicarboxylic acid and hexane-1,6-diamine are used in various scientific research applications:
Wirkmechanismus
The mechanism of action of cyclohexane-1,4-dicarboxylic acid and hexane-1,6-diamine involves their ability to form strong covalent bonds with other molecules. Cyclohexane-1,4-dicarboxylic acid can form ester or amide bonds with alcohols or amines, respectively. Hexane-1,6-diamine can form amide bonds with carboxylic acids or acyl chlorides . These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,4-dicarboxylic acid: Similar compounds include terephthalic acid, isophthalic acid, and phthalic acid.
Hexane-1,6-diamine: Similar compounds include ethylenediamine, propanediamine, and butanediamine.
Uniqueness
Cyclohexane-1,4-dicarboxylic acid: Unlike terephthalic acid and isophthalic acid, cyclohexane-1,4-dicarboxylic acid has a cyclohexane ring, which imparts unique properties such as higher flexibility and impact resistance to the polymers formed from it.
Hexane-1,6-diamine: Compared to shorter chain diamines like ethylenediamine, hexane-1,6-diamine provides longer chain segments in polymers, resulting in higher tensile strength and thermal stability.
Eigenschaften
CAS-Nummer |
26038-69-7 |
|---|---|
Molekularformel |
C14H28N2O4 |
Molekulargewicht |
288.38 g/mol |
IUPAC-Name |
cyclohexane-1,4-dicarboxylic acid;hexane-1,6-diamine |
InChI |
InChI=1S/C8H12O4.C6H16N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5-3-1-2-4-6-8/h5-6H,1-4H2,(H,9,10)(H,11,12);1-8H2 |
InChI-Schlüssel |
HIBQVFMFYVZWNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(=O)O)C(=O)O.C(CCCN)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


